Cyclohexanedimethanol, dibenzoate
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Overview
Description
Cyclohexanedimethanol, dibenzoate is an organic compound that consists of a cyclohexane ring substituted with two hydroxymethyl groups and two benzoate groups. This compound is known for its applications in various industrial processes, particularly as a plasticizer and a component in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclohexanedimethanol, dibenzoate typically involves the esterification of cyclohexanedimethanol with benzoic acid. The reaction is catalyzed by an acid catalyst and is carried out at elevated temperatures. The general reaction conditions include:
Temperature: 100-160°C
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Time: 2-12 hours
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient distillation systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanedimethanol, dibenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown of the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: Oxidation of the hydroxymethyl groups to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Esterification: Benzoic acid, acid catalyst, elevated temperatures.
Hydrolysis: Water, acid or base catalyst, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Cyclohexanedimethanol and benzoic acid.
Oxidation: Cyclohexanedicarboxylic acid.
Scientific Research Applications
Cyclohexanedimethanol, dibenzoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and biocompatible materials.
Medicine: Explored for its role in the development of medical devices and implants due to its stability and non-toxic nature.
Industry: Utilized in the production of coatings, adhesives, and sealants, providing improved mechanical properties and resistance to environmental factors
Mechanism of Action
The mechanism of action of cyclohexanedimethanol, dibenzoate primarily involves its interaction with polymer matrices. As a plasticizer, it integrates into the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is facilitated by the ester bonds and the cyclohexane ring, which provide both rigidity and flexibility to the compound .
Comparison with Similar Compounds
Cyclohexanedimethanol, dibenzoate can be compared with other similar compounds such as:
Cyclohexanedimethanol: A diol used in the production of polyesters and polyurethanes.
Cyclohexanedicarboxylic acid: An intermediate in the synthesis of polyamides and polyesters.
Cyclohexanediol: Another diol with applications in polymer production.
Uniqueness: this compound stands out due to its dual functionality as both a plasticizer and a structural component in polymers. Its ability to enhance the mechanical properties and stability of materials makes it a valuable compound in various industrial applications .
Properties
Molecular Formula |
C22H24O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[1-(benzoyloxymethyl)cyclohexyl]methyl benzoate |
InChI |
InChI=1S/C22H24O4/c23-20(18-10-4-1-5-11-18)25-16-22(14-8-3-9-15-22)17-26-21(24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |
InChI Key |
MSQJAOARBBEIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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